molecular formula C11H12BrN3 B13302523 1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine

1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine

Cat. No.: B13302523
M. Wt: 266.14 g/mol
InChI Key: BBVLMJNZGIDONQ-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine is a compound that features a bromophenyl group attached to an imidazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The bromophenyl group can be introduced through a substitution reaction using appropriate brominated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine is unique due to the presence of both the bromophenyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C11H12BrN3/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3,(H,14,15)

InChI Key

BBVLMJNZGIDONQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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